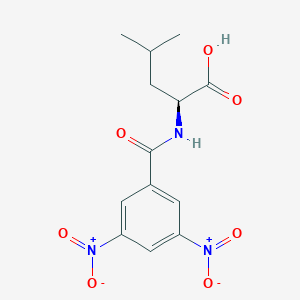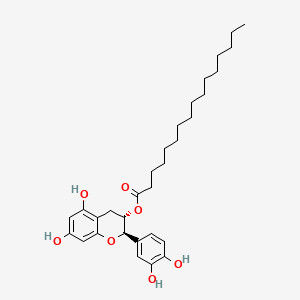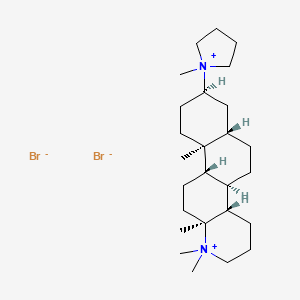
2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine, also known by its CAS number 1908-03-8, is a chemical compound that has garnered interest in various scientific fields. This compound is utilized in multiple research applications due to its unique properties and reactivity.
Preparation Methods
The synthesis of 2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine involves specific reaction conditions and routes. While detailed synthetic routes are proprietary and often vary, general methods include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is used for the quantification and preparation of small molecules, including this compound.
Industrial Production: Industrial methods for producing this compound typically involve large-scale chemical reactions under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine is used in several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research includes its potential therapeutic applications and interactions with pharmaceutical compounds.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a cascade of biochemical reactions. These interactions can influence various physiological processes and are the subject of ongoing research .
Comparison with Similar Compounds
2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine is compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
1908-03-8 |
|---|---|
Molecular Formula |
C29H33NO2 |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C29H33NO2/c1-4-30(5-2)19-20-32-25-14-11-23(12-15-25)29-27(22-9-7-6-8-10-22)17-13-24-21-26(31-3)16-18-28(24)29/h6-12,14-16,18,21H,4-5,13,17,19-20H2,1-3H3 |
InChI Key |
LMNAQEJWMWBYLC-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2=C(CCC3=C2C=CC(=C3)OC)C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2=C(CCC3=C2C=CC(=C3)OC)C4=CC=CC=C4 |
Related CAS |
1178-99-0 (hydrochloride) |
Synonyms |
2-(p-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthyl)phenoxy)triethylamine.HCl U 10,520 U 10520A U 10520A, hydrochloride U-10520A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


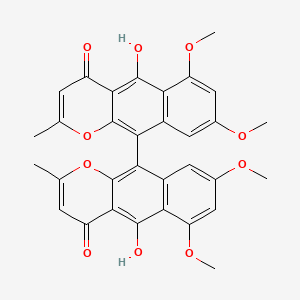
![[4-(2-Hydroxyethyl)-1-piperazinyl]-(4-phenylphenyl)methanethione](/img/structure/B1204966.png)
![A benz[a]anthraquinone](/img/structure/B1204968.png)
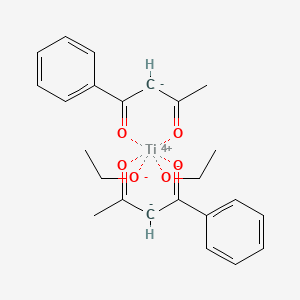
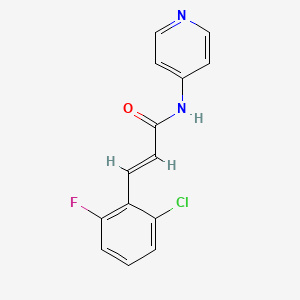
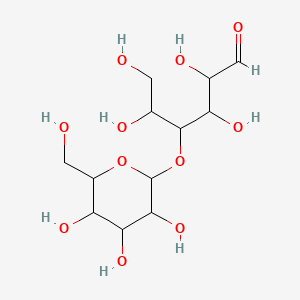
![3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1204975.png)
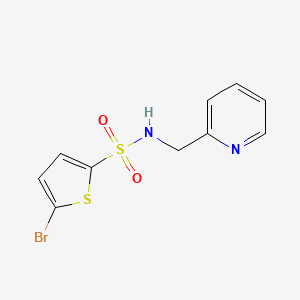
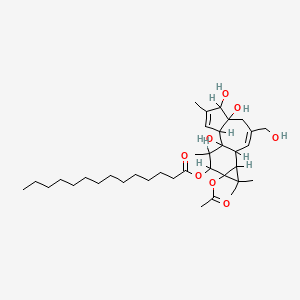
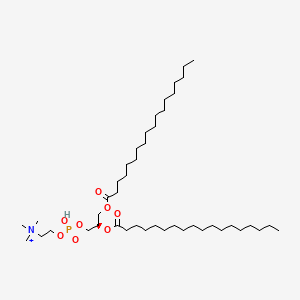
![Methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B1204983.png)
